molecular formula C15H12ClFN2O3 B4830863 2-{[2-(3-CHLORO-4-FLUOROPHENOXY)ACETYL]AMINO}BENZAMIDE

2-{[2-(3-CHLORO-4-FLUOROPHENOXY)ACETYL]AMINO}BENZAMIDE

Cat. No.: B4830863
M. Wt: 322.72 g/mol
InChI Key: XWCCUPAXFGDDOD-UHFFFAOYSA-N
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Description

2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated phenoxy group attached to an acetic acid moiety, which is further linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide typically involves the following steps:

    Preparation of 3-Chloro-4-fluorophenoxyacetic acid: This intermediate can be synthesized by reacting 3-chloro-4-fluorophenol with chloroacetic acid under basic conditions.

    Formation of the Acetylated Intermediate: The 3-chloro-4-fluorophenoxyacetic acid is then reacted with acetic anhydride to form the acetylated intermediate.

    Amidation Reaction: The acetylated intermediate is subsequently reacted with 2-aminobenzamide under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated and fluorinated phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the phenoxy or benzamide moieties.

    Reduction Products: Reduced forms of the phenoxy or benzamide moieties.

    Hydrolysis Products: 3-Chloro-4-fluorophenoxyacetic acid and 2-aminobenzamide.

Scientific Research Applications

2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenoxyacetic acid: A precursor in the synthesis of the target compound.

    2-{[2-(3-Chloro-2-fluorophenoxy)acetyl]amino}benzamide: A similar compound with a different fluorine position.

    N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: A structurally related compound with different substituents.

Uniqueness

2-{[2-(3-Chloro-4-fluorophenoxy)acetyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenoxy group enhances its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

2-[[2-(3-chloro-4-fluorophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c16-11-7-9(5-6-12(11)17)22-8-14(20)19-13-4-2-1-3-10(13)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCCUPAXFGDDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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